molecular formula C20H24N6O2 B2532074 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034520-96-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2532074
CAS No.: 2034520-96-0
M. Wt: 380.452
InChI Key: ZDXIDUHUSIUHAP-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound notable for its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyrazine ring fused with a pyrrolidine moiety and an isopropylphenoxy group. Its molecular formula is C15H16N8O2C_{15}H_{16}N_8O_2, with a molecular weight of 340.34 g/mol. The unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₆N₈O₂
Molecular Weight340.34 g/mol
CAS Number2034520-86-8

The mechanism through which this compound exerts its biological effects largely involves interactions with specific molecular targets such as enzymes and receptors. The triazolopyrazine ring is capable of forming hydrogen bonds and engaging in π-π interactions, while the isopropylphenoxy group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit various pharmacological activities:

  • Anticancer Activity : Compounds containing triazole and pyrazine moieties have been studied for their potential as anticancer agents. For instance, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown effectiveness as USP28 inhibitors in gastric cancer cells . This suggests that this compound may similarly inhibit pathways critical for tumor growth.
  • Antimicrobial Properties : The presence of the triazole ring in many compounds has been associated with antifungal and antibacterial activities. Research into related compounds suggests potential efficacy against various pathogens.
  • Neuroprotective Effects : Some derivatives containing triazole structures have been investigated for neuroprotective properties, indicating that this compound may also influence neurological pathways.

Case Studies

A study focusing on the synthesis and evaluation of similar compounds demonstrated the importance of structural features in determining biological activity. For example:

  • Compound 19 , a derivative with a similar triazole structure, was shown to inhibit USP28 effectively (IC50 = 1.10 μmol/L), impacting cell proliferation and the epithelial-mesenchymal transition in gastric cancer cells .

This highlights the potential for this compound to exhibit similar or enhanced biological activities based on its unique structural components.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14(2)15-3-5-17(6-4-15)28-12-18(27)23-16-7-9-25(11-16)19-20-24-22-13-26(20)10-8-21-19/h3-6,8,10,13-14,16H,7,9,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXIDUHUSIUHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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